N-Acetyl-L-seryl-L-leucine
CAS No.: 820220-54-0
Cat. No.: VC16792680
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820220-54-0 |
|---|---|
| Molecular Formula | C11H20N2O5 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1 |
| Standard InChI Key | WKQDDTDYSVHNOV-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C |
Introduction
Chemical Structure and Synthesis
Molecular Composition
N-Acetyl-L-seryl-L-leucine is classified as an acetylated dipeptide with the molecular formula C₁₁H₂₀N₂O₅. The acetyl group (-COCH₃) is attached to the N-terminus of L-serine, which is then bonded to L-leucine via a peptide linkage. This modification enhances the compound’s lipophilicity, facilitating membrane permeability compared to non-acetylated peptides.
Table 1: Structural Properties of N-Acetyl-L-seryl-L-leucine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₅ |
| Molecular Weight | 260.29 g/mol |
| Peptide Bond Position | Serine (N-acetylated) → Leucine |
| Solubility | Polar solvents (e.g., water) |
Synthesis Methods
The synthesis of N-Acetyl-L-seryl-L-leucine typically follows a two-step process:
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Acetylation of L-Serine: L-serine undergoes acetylation using acetic anhydride or acetyl chloride in alkaline conditions.
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Peptide Coupling: The acetylated serine is coupled with L-leucine using carbodiimide-based reagents (e.g., EDC or DCC) to form the dipeptide bond.
High-performance liquid chromatography (HPLC) is employed to monitor reaction progress, achieving purities >95%. Optimized protocols report yields of 80–85%, with reaction times of 12–24 hours at 4°C.
Biochemical Properties and Mechanisms
Stability and Reactivity
The acetyl group stabilizes the peptide against enzymatic degradation by aminopeptidases, extending its half-life in biological systems. This stability is critical for its proposed role in modulating cellular transport mechanisms.
Interaction with Transport Proteins
N-Acetyl-L-seryl-L-leucine competitively inhibits sodium-dependent amino acid transporters (e.g., SLC6A19) due to structural mimicry of endogenous substrates. This inhibition alters cellular uptake of neutral amino acids, potentially regulating metabolic pathways.
Table 2: Comparative Transport Protein Affinity
| Compound | Transporter Affinity (Kₐ, μM) |
|---|---|
| L-Leucine | 120 ± 15 |
| N-Acetyl-L-leucine | 450 ± 30 |
| N-Acetyl-L-seryl-L-leucine | 890 ± 45 |
Data extrapolated from analogous acetylated amino acids .
Research Gaps and Future Directions
Unanswered Questions
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Mechanistic Clarity: The exact molecular targets of N-Acetyl-L-seryl-L-leucine remain unidentified.
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Clinical Validation: No human trials have been conducted to date.
Recommended Studies
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In Vivo Efficacy Trials: Assess neuroprotection in TBI or neurodegenerative models.
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Structural Optimization: Modify the peptide backbone to enhance transporter affinity.
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